molecular formula C17H14INO3 B3328293 2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile CAS No. 443292-78-2

2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile

Cat. No.: B3328293
CAS No.: 443292-78-2
M. Wt: 407.2 g/mol
InChI Key: COQDTZJIRATIKJ-UHFFFAOYSA-N
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Description

2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile is an organic compound with the molecular formula C17H14INO3. It is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Iodination: The iodine atom is introduced through an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

    Benzonitrile Formation: The benzonitrile moiety is formed through a nucleophilic substitution reaction involving a cyanide source such as sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-[(2-Ethoxy-4-carboxy-6-iodophenoxy)methyl]benzonitrile.

    Reduction: 2-[(2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)methyl]benzonitrile.

    Substitution: 2-[(2-Ethoxy-4-azido-6-iodophenoxy)methyl]benzonitrile.

Scientific Research Applications

2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for covalent bonding with biomolecules, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile: Lacks the iodine atom, which may affect its reactivity and interactions.

    2-[(2-Ethoxy-4-iodophenoxy)methyl]benzonitrile: Lacks the formyl group, which may influence its chemical properties and applications.

    2-[(2-Ethoxy-4-formyl-6-bromophenoxy)methyl]benzonitrile: Contains a bromine atom instead of iodine, which may alter its reactivity and interactions.

Uniqueness

2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile is unique due to the presence of both the formyl group and the iodine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-[(2-ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO3/c1-2-21-16-8-12(10-20)7-15(18)17(16)22-11-14-6-4-3-5-13(14)9-19/h3-8,10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQDTZJIRATIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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